molecular formula C17H21ClN2O4S2 B2485193 N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide CAS No. 868212-37-7

N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2485193
CAS No.: 868212-37-7
M. Wt: 416.94
InChI Key: FNCVQYBLVYOHPO-UHFFFAOYSA-N
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Description

N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetramethylbenzene core. This can be achieved through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize fixed-bed reactors and catalysts to facilitate the reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetramethylbenzene:

    1,2,4,5-tetramethylbenzene:

Uniqueness

N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is unique due to the presence of both the tetramethylbenzene core and the sulfonamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S2/c1-11-10-12(2)17(25(21,22)19-4)13(3)16(11)20(5)26(23,24)15-8-6-14(18)7-9-15/h6-10,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCVQYBLVYOHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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